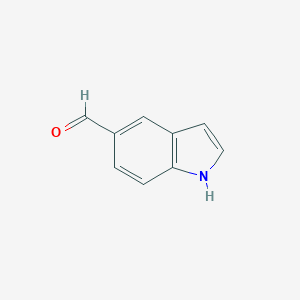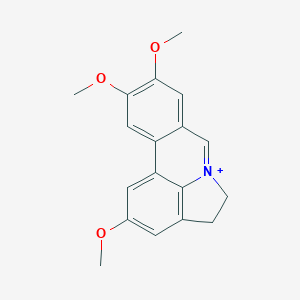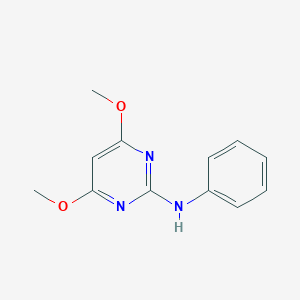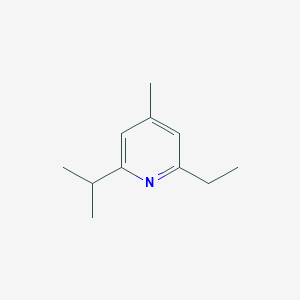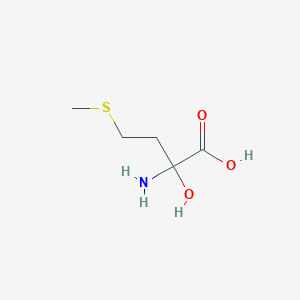
D-Methionine, 2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine. It has been found to have various biochemical and physiological effects, making it a topic of interest in scientific research.
Mecanismo De Acción
D-Methionine, 2-hydroxy- works by increasing the levels of glutathione, a powerful antioxidant, in the body. Glutathione helps to neutralize free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. In addition, D-Methionine, 2-hydroxy- has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
D-Methionine, 2-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to increase glutathione levels, reduce oxidative stress and inflammation, and improve cognitive function. In addition, it has been found to have anti-cancer properties, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
D-Methionine, 2-hydroxy- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, one limitation is that it can be difficult to determine the optimal dosage for therapeutic effects.
Direcciones Futuras
There are several future directions for research on D-Methionine, 2-hydroxy-. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and duration of treatment for therapeutic effects. Finally, more studies are needed to fully understand the mechanisms of action of D-Methionine, 2-hydroxy- and its potential applications in various diseases and conditions.
In conclusion, D-Methionine, 2-hydroxy- is a derivative of the amino acid methionine that has been found to have various biochemical and physiological effects. It has potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
D-Methionine, 2-hydroxy- can be synthesized through a reaction between methionine and hydrogen peroxide in the presence of a catalyst such as copper or iron. The reaction leads to the formation of 2-hydroxy-4-methylthiobutyric acid, which can be further converted to D-Methionine, 2-hydroxy-.
Aplicaciones Científicas De Investigación
D-Methionine, 2-hydroxy- has been studied for its potential therapeutic effects in various diseases and conditions. It has been found to have antioxidant properties, which can help reduce oxidative stress and inflammation. In addition, it has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
103063-65-6 |
|---|---|
Nombre del producto |
D-Methionine, 2-hydroxy- |
Fórmula molecular |
C5H11NO3S |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-amino-2-hydroxy-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-5(6,9)4(7)8/h9H,2-3,6H2,1H3,(H,7,8) |
Clave InChI |
AQPJRTNUBAWORL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)(N)O |
SMILES canónico |
CSCCC(C(=O)O)(N)O |
Sinónimos |
D-Methionine, 2-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

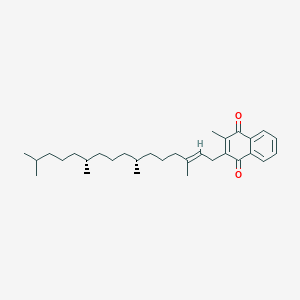
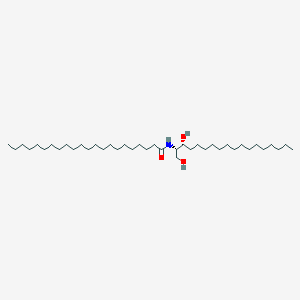
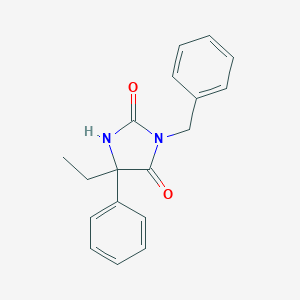
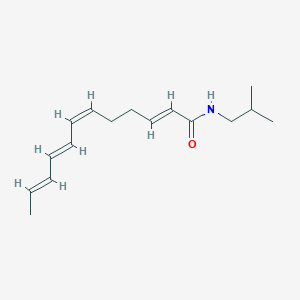
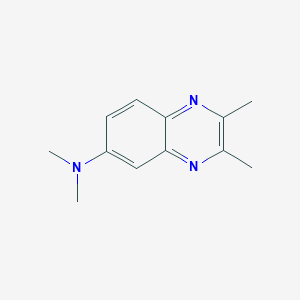

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)
